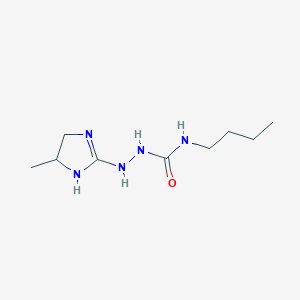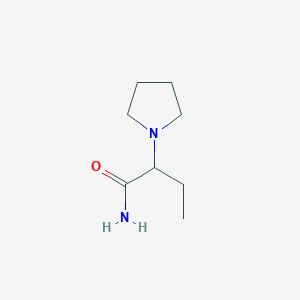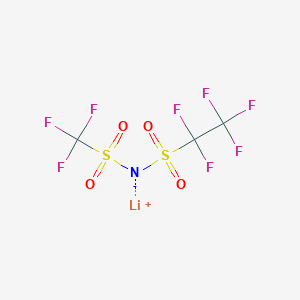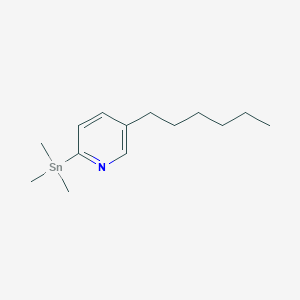
N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA). The reaction is conducted by heating the reactants, leading to the formation of products substituted at both the nitrogen atom of the imine C=N-H moiety and the N-1 position of the 4,5-dihydro-1H-imidazole ring .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions are typically conducted under heating conditions to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have significant biological and chemical properties .
Scientific Research Applications
N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Medicine: It is a core component in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an alpha-adrenergic agonist, leading to vasoconstriction and relief of nasal congestion . It also interacts with serotonin receptors, exhibiting agonistic activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole core.
Enviroxime: An antiviral compound with an imidazole structure.
Astemizole: Another antihistaminic agent with an imidazole ring.
Uniqueness
N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide is unique due to its broad range of biological activities and its ability to interact with multiple molecular targets. Its versatility in chemical reactions and its significant role in drug development further highlight its uniqueness .
Properties
Molecular Formula |
C9H19N5O |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-butyl-3-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]urea |
InChI |
InChI=1S/C9H19N5O/c1-3-4-5-10-9(15)14-13-8-11-6-7(2)12-8/h7H,3-6H2,1-2H3,(H2,10,14,15)(H2,11,12,13) |
InChI Key |
ILHIFHWAEAWFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NNC1=NCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)

![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15199282.png)
![2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)

![1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15199300.png)

![(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15199317.png)



![(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B15199341.png)
